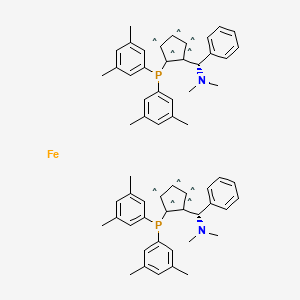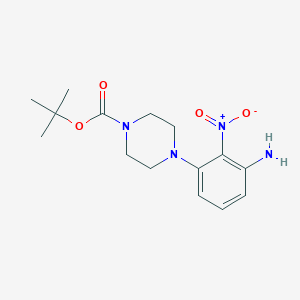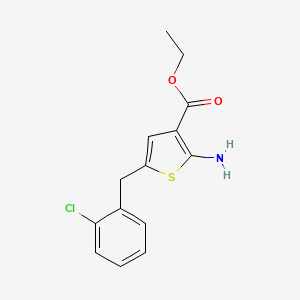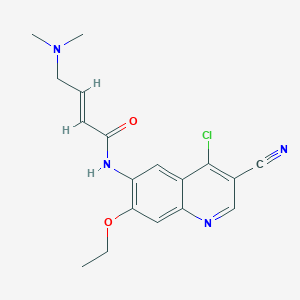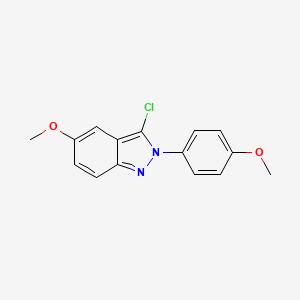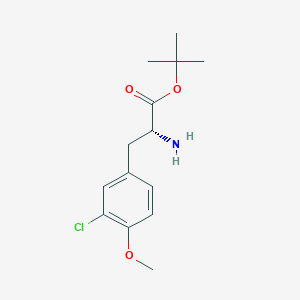
(R)-tert-Butyl 2-amino-3-(3-chloro-4-methoxyphenyl)propanoate
Übersicht
Beschreibung
(R)-tert-Butyl 2-amino-3-(3-chloro-4-methoxyphenyl)propanoate, also known as R-(-)-baclofen, is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) agonists. It is a chiral molecule and is commonly used as a muscle relaxant and antispasmodic agent. In addition to its clinical applications, R-(-)-baclofen has been widely studied for its potential use in scientific research.
Wirkmechanismus
(R)-tert-Butyl 2-amino-3-(3-chloro-4-methoxyphenyl)propanoate(-)-baclofen acts as a selective agonist for GABA-B receptors, which are metabotropic receptors that modulate the activity of ion channels and second messenger systems. By activating GABA-B receptors, this compound(-)-baclofen can inhibit the release of neurotransmitters such as glutamate and noradrenaline, which can lead to a decrease in neuronal excitability and an increase in inhibitory tone.
Biochemical and Physiological Effects:
This compound(-)-baclofen has been shown to have a number of biochemical and physiological effects, including muscle relaxation, antispasmodic activity, sedation, and analgesia. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (R)-tert-Butyl 2-amino-3-(3-chloro-4-methoxyphenyl)propanoate(-)-baclofen in lab experiments is its potency and selectivity for GABA-B receptors. This allows for precise modulation of GABAergic neurotransmission, which can be useful for studying the role of GABAergic signaling in various physiological and pathological conditions. However, one limitation of using this compound(-)-baclofen is its relatively short half-life, which can make it difficult to maintain a stable level of drug exposure over long periods of time.
Zukünftige Richtungen
There are a number of potential future directions for research on (R)-tert-Butyl 2-amino-3-(3-chloro-4-methoxyphenyl)propanoate(-)-baclofen. One area of interest is the use of this compound(-)-baclofen in the treatment of addiction and substance abuse, as it has been shown to modulate the release of dopamine, which is a key neurotransmitter involved in reward and addiction. Another area of interest is the use of this compound(-)-baclofen in the treatment of spasticity and other motor disorders, as it has been shown to have potent muscle relaxant and antispasmodic effects. Additionally, the development of more stable and long-lasting forms of this compound(-)-baclofen could improve its utility as a research tool and potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
(R)-tert-Butyl 2-amino-3-(3-chloro-4-methoxyphenyl)propanoate(-)-baclofen has been extensively studied for its potential use in scientific research. It has been shown to be a potent GABA agonist, which can modulate the activity of GABA receptors in the brain and spinal cord. This makes it a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-amino-3-(3-chloro-4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(17)11(16)8-9-5-6-12(18-4)10(15)7-9/h5-7,11H,8,16H2,1-4H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCASFGCLDBBSC-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC(=C(C=C1)OC)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC(=C(C=C1)OC)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



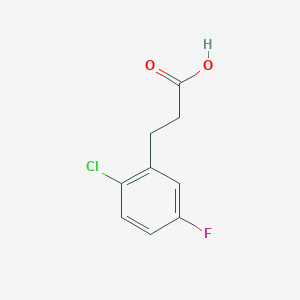
![5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3287717.png)
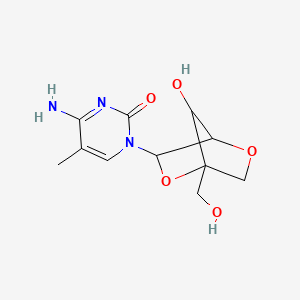
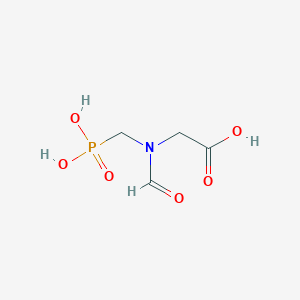
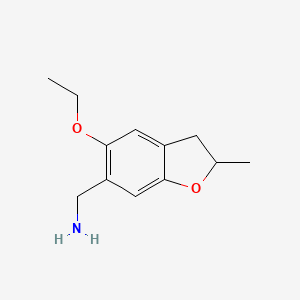
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro-](/img/structure/B3287750.png)
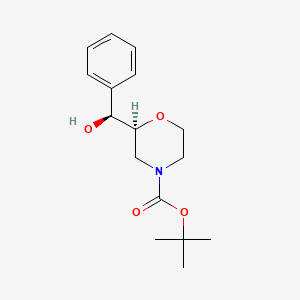
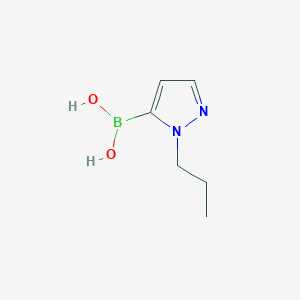
![1-[4-(Butan-2-yl)phenyl]-2-methylpropan-1-amine](/img/structure/B3287775.png)
